3-(3-Bromopropyl)-1,1-difluorocyclopentane
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Overview
Description
3-(3-Bromopropyl)-1,1-difluorocyclopentane is an organic compound that features a cyclopentane ring substituted with a bromopropyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)-1,1-difluorocyclopentane typically involves the bromination of a suitable precursor. One common method is the reaction of 1,1-difluorocyclopentane with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropyl)-1,1-difluorocyclopentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the specific reaction, products can range from alcohols to carboxylic acids.
Scientific Research Applications
3-(3-Bromopropyl)-1,1-difluorocyclopentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific molecular pathways.
Materials Science: Its unique structure makes it useful in the design of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Bromopropyl)-1,1-difluorocyclopentane involves its reactivity as an electrophile. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate in the formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
3-Bromopropylcyclopentane: Lacks the fluorine atoms, resulting in different reactivity and properties.
1,1-Difluorocyclopentane: Lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.
3-(3-Bromopropyl)-cyclohexane: The cyclohexane ring alters the compound’s steric and electronic properties.
Uniqueness
3-(3-Bromopropyl)-1,1-difluorocyclopentane is unique due to the presence of both bromine and fluorine atoms, which impart specific reactivity and stability. The combination of these substituents allows for a wide range of chemical transformations and applications that are not possible with similar compounds .
Properties
Molecular Formula |
C8H13BrF2 |
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Molecular Weight |
227.09 g/mol |
IUPAC Name |
3-(3-bromopropyl)-1,1-difluorocyclopentane |
InChI |
InChI=1S/C8H13BrF2/c9-5-1-2-7-3-4-8(10,11)6-7/h7H,1-6H2 |
InChI Key |
FTBNSXFGIKWAPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CCCBr)(F)F |
Origin of Product |
United States |
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